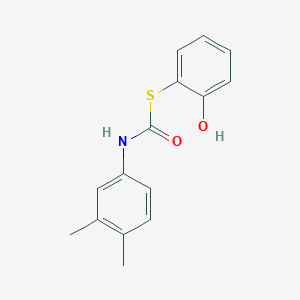
S-(2-Hydroxyphenyl) N-(3,4-xylyl)thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Hidroxifenil) N-(3,4-xilil)tiocarbamato: es un compuesto orgánico con la fórmula molecular C15H15NO2S y un peso molecular de 273.356 g/mol . Este compuesto pertenece a la clase de tiocarbamatos, que son conocidos por sus diversas aplicaciones en varios campos, incluyendo la agricultura, la medicina y la ciencia de materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de S-(2-Hidroxifenil) N-(3,4-xilil)tiocarbamato se puede lograr a través de un procedimiento de una sola etapa que implica la conversión de N-formamidas en tiocarbamatos. Este proceso generalmente implica la deshidratación inicial de N-formamidas con cloruro de p-toluensulfonilo para formar el isocianuro respectivo, seguido de la adición de un componente de sulfóxido . Este método es eficiente y respetuoso con el medio ambiente, ya que evita el aislamiento y la purificación del intermedio isocianuro.
Métodos de producción industrial: La producción industrial de tiocarbamatos a menudo implica la reacción de isocianatos orgánicos con tioles. Este método es preferido debido a su escalabilidad y rentabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: S-(2-Hidroxifenil) N-(3,4-xilil)tiocarbamato puede sufrir reacciones de oxidación, lo que lleva a la formación de sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tiocarbamato en las aminas y los alcoholes correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo tiocarbamato es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas, los alcoholes y los tioles se pueden utilizar en condiciones suaves.
Productos principales:
Oxidación: Sulfóxidos y sulfonas.
Reducción: Aminas y alcoholes.
Sustitución: Varios tiocarbamatos sustituidos.
Aplicaciones Científicas De Investigación
Química: S-(2-Hidroxifenil) N-(3,4-xilil)tiocarbamato se utiliza como bloque de construcción en síntesis orgánica, particularmente en la preparación de polímeros y materiales avanzados .
Biología y medicina: En la investigación biológica, los tiocarbamatos se estudian por su potencial como inhibidores enzimáticos y agentes terapéuticos. Han mostrado promesa en el tratamiento de enfermedades como el cáncer y los trastornos neurodegenerativos .
Industria: Los tiocarbamatos se utilizan ampliamente como pesticidas y herbicidas en la agricultura. También se emplean en la producción de caucho y plásticos como aceleradores de vulcanización .
Mecanismo De Acción
El mecanismo de acción de S-(2-Hidroxifenil) N-(3,4-xilil)tiocarbamato implica su interacción con dianas moleculares específicas, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo, evitando así la unión del sustrato y la posterior catálisis. Esta inhibición puede conducir a varios efectos biológicos, incluida la supresión de la proliferación celular y la inducción de apoptosis en células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares:
- S-(4-Hidroxifenil) N-(2,5-dimetoxi-fenil)tiocarbamato
- S-(4-Hidroxifenil) N-(2-cloro-6-metil-fenil)tiocarbamato
- S-(4-Hidroxifenil) N-(2-metoxi-5-metil-fenil)tiocarbamato
- S-(4-Hidroxifenil) N-(3-(metiltio)fenil)tiocarbamato
- S-(2-Hidroxifenil) N-(3-cloro-2-metil-fenil)tiocarbamato
Singularidad: S-(2-Hidroxifenil) N-(3,4-xilil)tiocarbamato es único debido a su patrón de sustitución específico en los anillos aromáticos, que imparte propiedades químicas y biológicas distintas. La estructura única de este compuesto permite interacciones específicas con dianas moleculares, lo que lo convierte en una herramienta valiosa en la investigación científica y las aplicaciones industriales .
Propiedades
Número CAS |
63746-94-1 |
|---|---|
Fórmula molecular |
C15H15NO2S |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
S-(2-hydroxyphenyl) N-(3,4-dimethylphenyl)carbamothioate |
InChI |
InChI=1S/C15H15NO2S/c1-10-7-8-12(9-11(10)2)16-15(18)19-14-6-4-3-5-13(14)17/h3-9,17H,1-2H3,(H,16,18) |
Clave InChI |
ZPJNKIRARPMLJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)SC2=CC=CC=C2O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)

![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)



![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)






